An In-depth Technical Guide to 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine: Synthesis, Characterization, and Therapeutic Potential
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Quinoline Landscape
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of pharmacological activities.[1] Its inherent versatility allows for diverse substitutions, leading to compounds with anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This guide focuses on a specific derivative, 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine, providing a comprehensive technical overview of its chemical properties, a robust synthetic route, and methodologies for its characterization and biological evaluation.
It is important to note an ambiguity in the public domain regarding the identity of this compound. Two CAS numbers, 832102-03-1 and 1155126-78-5, are associated with this name, yet they correspond to different molecular formulas (C15H20N4 and C14H18N4, respectively). This guide will focus on the structure logically derived from the IUPAC name, which possesses the molecular formula C15H20N4. Researchers are advised to verify the identity of their materials from commercial suppliers.
Core Chemical Properties and Structure
2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is a heterocyclic aromatic compound featuring a quinoline core substituted at the 2-position with a methylpiperazinyl-methyl group and at the 6-position with an amine group. This unique combination of a planar aromatic system and a flexible, basic piperazine moiety suggests a rich pharmacological potential.
Structural Elucidation
The structural formula of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is presented below:
Caption: Chemical structure of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine.
Physicochemical Properties (Predicted and Experimental)
| Property | Predicted/Estimated Value | Method of Determination |
| Molecular Formula | C15H20N4 | - |
| Molecular Weight | 256.35 g/mol | - |
| Boiling Point | 421.7 ± 40.0 °C | Prediction[2] |
| Density | 1.184 ± 0.06 g/cm³ | Prediction[2] |
| pKa | 7.46 ± 0.10 | Prediction (most basic nitrogen)[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and ethanol. | Estimation based on quinoline and piperazine derivatives. |
Experimental Protocol: Potentiometric pKa Determination The pKa of a novel compound can be experimentally determined using potentiometric titration.[3]
-
Preparation of the Analyte Solution: Accurately weigh approximately 10 mg of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with deionized water to a final volume of 50 mL.
-
Titration Setup: Use a calibrated pH meter with a combination electrode. Place the analyte solution in a thermostatted beaker and stir continuously.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For polyprotic bases, multiple inflection points will be observed.
Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine
A plausible and efficient multi-step synthesis is proposed, starting from commercially available 4-methoxyaniline. This pathway involves the construction of the quinoline core, followed by functional group manipulations to introduce the desired substituents.
Caption: Proposed synthetic workflow for 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine.
Detailed Synthetic Protocol
Step 1: Synthesis of 6-Methoxy-2,4-dimethylquinoline This step utilizes the Combes quinoline synthesis.
-
To a stirred solution of concentrated sulfuric acid, slowly add 4-methoxyaniline.
-
Cool the mixture in an ice bath and add acetylacetone dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture at 100 °C for 4 hours.
-
Pour the cooled reaction mixture onto crushed ice and neutralize with a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 6-Methoxy-2,4-dimethyl-5-nitroquinoline
-
Dissolve 6-methoxy-2,4-dimethylquinoline in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Pour the mixture onto ice and collect the precipitated product by filtration. Wash with water until neutral and dry.
Step 3: Synthesis of 2-(Chloromethyl)-6-methoxy-4-methyl-5-nitroquinoline
-
To a solution of 6-methoxy-2,4-dimethyl-5-nitroquinoline in a suitable solvent (e.g., carbon tetrachloride), add N-chlorosuccinimide (NCS) and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate.
-
Purify the product by column chromatography.
Step 4: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)-6-methoxy-4-methyl-5-nitroquinoline
-
Dissolve 2-(chloromethyl)-6-methoxy-4-methyl-5-nitroquinoline in dimethylformamide (DMF).
-
Add 1-methylpiperazine and potassium carbonate to the solution.
-
Heat the reaction mixture at 80 °C for 6 hours.
-
After cooling, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Step 5: Synthesis of 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine
-
Dissolve the nitro compound from the previous step in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O).
-
Reflux the mixture for 4 hours.
-
Cool the reaction, and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Filter the mixture and extract the filtrate with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the final product by column chromatography to yield 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine.[4]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation.[5]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline ring, the methylene bridge, the piperazine ring protons, and the methyl group. The chemical shifts and coupling patterns will be characteristic of the substitution pattern.[6][7]
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, providing a carbon fingerprint.[8][9]
Expected ¹H NMR Chemical Shifts (δ, ppm in CDCl₃):
| Protons | Expected Chemical Shift (ppm) |
| Quinoline aromatic-H | 7.0 - 8.5 |
| -CH₂- (bridge) | ~3.7 |
| Piperazine -CH₂- | 2.4 - 2.8 |
| -NCH₃ | ~2.3 |
| -NH₂ | Broad singlet, variable |
Expected ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃):
| Carbons | Expected Chemical Shift (ppm) |
| Quinoline aromatic-C | 110 - 160 |
| -CH₂- (bridge) | ~60 |
| Piperazine -CH₂- | 50 - 55 |
| -NCH₃ | ~46 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.[10][11]
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecular ion, confirming the elemental composition (C15H20N4).
-
Fragmentation Pattern: Common fragmentation pathways for quinoline derivatives include the loss of HCN and cleavage of the side chains.[12] The piperazine ring may undergo characteristic fragmentation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands (cm⁻¹):
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2800 - 3000 |
| C=N, C=C stretch (aromatic) | 1500 - 1600 |
| C-N stretch | 1250 - 1350 |
Potential Biological Activities and Screening Protocols
The structural motifs present in 2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine suggest potential as an anticancer and/or antimicrobial agent.
Anticancer Potential
Many quinoline and piperazine derivatives exhibit significant anticancer activity through various mechanisms, including kinase inhibition and DNA intercalation.[5][13]
Protocol: In Vitro Cytotoxicity Screening (MTT Assay) [1][14] This assay measures the metabolic activity of cells as an indicator of cell viability.[15][16][17]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Potential
The quinoline core is present in many antibacterial and antifungal agents.[18] The addition of a basic piperazine moiety may enhance antimicrobial activity.[14]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [18][19][20] This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[21][22]
-
Prepare Inoculum: Grow the bacterial or fungal strain in a suitable broth to the mid-logarithmic phase. Adjust the turbidity to match a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Conclusion and Future Directions
2-((4-Methylpiperazin-1-yl)methyl)quinolin-6-amine is a compound of significant interest due to its hybrid structure, which combines the pharmacologically privileged quinoline and piperazine scaffolds. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic pathway, and robust protocols for its characterization and biological evaluation.
Future research should focus on the experimental validation of the predicted physicochemical properties and the acquisition of detailed analytical data. Furthermore, the proposed biological screening protocols should be employed to elucidate the anticancer and antimicrobial activities of this compound, potentially leading to the development of novel therapeutic agents. The structure-activity relationships of related analogs should also be explored to optimize the pharmacological profile of this promising chemical entity.
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